2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate
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Overview
Description
2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a piperazine moiety, and a fluorobenzoate group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminobenzenethiol with a suitable aldehyde to form the benzothiazole ring . The piperazine moiety is then introduced through a nucleophilic substitution reaction, where 4-methylpiperazine is reacted with an appropriate electrophile . Finally, the fluorobenzoate group is attached via esterification, using 3-fluorobenzoic acid and a suitable coupling reagent .
Chemical Reactions Analysis
2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory response . Additionally, it may interact with other cellular targets, leading to its observed biological effects .
Comparison with Similar Compounds
2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties and have similar structural features.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives share the benzothiazole core and have been studied for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-22-7-9-23(10-8-22)19-21-16-6-5-15(12-17(16)26-19)25-18(24)13-3-2-4-14(20)11-13/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOVBZBPPUKVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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